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The table below summarizes the key quantitative data for GSK864 and ML309, providing an at-a-glance

comparison of their potency and selectivity [1] [2] [3].

Feature GSK864 ML309

Primary Target Mutant IDH1 (R132C/H/G) [2] Mutant IDH1 R132H [3]

Biochemical Potency R132C: 8.8 nM; R132H: 15.2 nM; R132H: 96 nM [3]

(ICs0) R132G: 16.6 nM [2]

Cellular Potency Not explicitly stated in sources 509 nM (in U87MG glioblastoma cells

(ECso) measuring 2-HG reduction) [3]

Selectivity (vs. Wild- ~30-40 fold (WT ICso: ~460 nM) [4] >380 fold (WT ICso: >36,500 nM) [3]

Type IDH1)

Selectivity (vs. Moderate inhibition (ICso: 183 nM) Inactive [1] [5]

Mutant IDH2) [1]

Inhibition Mode Allosteric, non-competitive [6] [7] Competitive with substrate a-KG [1] [5]

Key Differentiator Potent against multiple IDH1 Highly selective for IDH1 R132H over
mutants; some activity vs. mIDH2. WT IDH1 and IDH2.

Detailed Experimental Data and Context
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¢ Mechanism of Action: Both GSK864 and ML.309 are allosteric inhibitors, meaning they bind to a
site on the IDH1 enzyme that is different from the active site where the natural substrate binds. This
binding occurs at the dimer interface of the enzyme [6] [4]. Despite this similarity, their precise
interactions differ. ML309's inhibition can be overcome by high concentrations of the substrate a-
ketoglutarate (a-KG), classifying it as competitive in kinetic studies [1] [5]. In contrast, GSK864's
inhibition is non-competitive with a-KG, and its potency is affected by magnesium (Mg2*)
concentration, suggesting a more complex mechanism that involves disrupting the binding of the Mg?*
cofactor [6] [7].

¢ Structural Insights: Crystallographic studies of related compounds confirm that this inhibitor class
binds to an allosteric pocket in the "open" conformation of IDH1. Binding stabilizes this inactive form
and prevents a necessary structural change, thereby halting enzyme catalysis without competing

directly for the substrate pocket [4].

« Basis for Selectivity: The selective inhibition of mutant IDH1 over the wild-type enzyme is a complex
process not solely determined by how tightly the drug binds. Research indicates that both GSK864 and
ML309 can bind to the wild-type IDH1 enzyme, yet they selectively inhibit the mutant's neomorphic
activity [6]. This occurs because the mutant enzyme (IDH1 R132H) has a weaker, less stable
interaction with its substrate and Mg?* ion compared to the wild-type. Allosteric inhibitors like
GSK864 and ML309 exploit this instability, disproportionately disrupting the already weaker catalytic

process in the mutant enzyme [6] [7].

The following diagram illustrates this selective allosteric inhibition mechanism.
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Key Experimental Protocols

The data in the comparison table were generated using standardized assays that are central to IDH1 inhibitor

research.

¢ Biochemical ICso Assay: This test measures direct inhibition of the purified mutant IDH1 enzyme.
The standard method is a diaphorase/resazurin-coupled assay [1] [3]. In this setup, the normal
enzymatic reaction is run in a plate with a range of inhibitor concentrations. The diaphorase enzyme
converts resazurin to fluorescent resorufin in the presence of NADPH. Since IDH1 inhibition reduces
NADPH production, it results in lower fluorescence. The ICso is calculated from the dose-response

curve of fluorescence inhibition [3].

¢ Cellular ECso Assay: This test evaluates a compound's ability to inhibit mutant IDH1 function in a

live cell context, which accounts for cell penetration and metabolism. Cells engineered or naturally
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harboring the IDH1 R132H mutation are treated with the inhibitor. After incubation, intracellular
levels of the oncometabolite 2-hydroxyglutarate (2-HG) are quantified, typically using mass
spectrometry (LC-MS/MS). The ECso is the concentration that reduces 2-HG production by 50%

compared to untreated cells [3] [4].

Key Takeaways for Researchers

e For projects requiring high specificity for IDH1 R132H over both wild-type IDH1 and IDH2,
ML309 may be the superior tool compound due to its exceptional selectivity profile [3].

¢ For screening panels against multiple IDH1 mutant variants (R132C/H/G), GSK864 offers broad
coverage and high potency across these common mutations [2].

e The choice of assay is critical. Be aware that a compound's biochemical ICso (on purified enzyme)
and cellular ECso (in a live cell model) can differ significantly, as seen with ML309. Cellular assays
provide a more holistic view of a compound's functional activity [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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